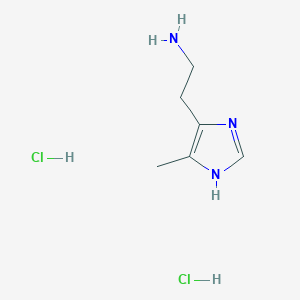

4-甲基组胺二盐酸盐

描述

4-Methylhistamine is a histamine H4 receptor agonist (Ki = 50 nM). It is >100-fold selective for H4 over other histamine receptors. 4-Methylhistamine inhibits CRE-β-galactosidase activity induced by forskolin with an EC50 value of 39.8 nM in SK-N-MC cells transfected with the human H4 receptor. It induces a change in eosinophil shape (EC50 = 0.36 μM) and stimulates migration of murine bone marrow mast cells (EC50 = 12 μM), activities that can be inhibited by the histamine H4 antagonist JNJ-7777120. Intratracheal administration of 4-methylhistamine (10 μg/animal) reduces airway resistance and inflammation and increases the number of CD4+CD25+FoxP3+ regulatory T cells in a mouse model of allergic asthma. 4-Methylhistamine also reduces epidermal hyperplasis, hyperkeratosis, and lymphocyte infiltration and increases the number of CD4+CD25+FoxP3+ regulatory T cells in a mouse model of psoriasis induced by imiquimod.

科学研究应用

组胺 H4 受体激动剂在自身免疫性疾病中的作用

- 应用: 4-甲基组胺 (4-MeH) 专门针对 H4R。在一项实验性自身免疫性脑脊髓炎 (EAE) 小鼠模型(一种慢性自身免疫性、炎症性和神经退行性疾病)中,4-MeH 加重了疾病进展。 它促进了 B 细胞中的促炎信号传导,导致中枢神经系统的脱髓鞘、轴突损伤和神经退行性变 .

胃酸分泌调节

高亲和力 H4 受体激动剂

- 选择性: 4-甲基组胺二盐酸盐是一种有效的 H4 受体激动剂,具有高亲和力 (Kd = 7 nM)。 它对其他人类组胺受体亚型表现出 >100 倍的选择性 .

神经炎症和脑部表达

神经系统疾病的潜在治疗靶点

药理学研究和药物开发

作用机制

Target of Action

4-Methylhistamine dihydrochloride is a potent agonist of the Histamine 4 receptor (H4R) . The H4R is one of the four known histamine receptors and is primarily expressed in immune tissues .

Mode of Action

The compound interacts with its target, the H4R, by binding to it with high affinity . This interaction triggers a series of intracellular events, leading to various physiological responses. Histamine, the natural ligand for histamine receptors, is known to act directly on blood vessels to dilate arteries and capillaries, an action mediated by both H1- and H2-receptors . It is plausible that 4-Methylhistamine dihydrochloride may have similar effects through its action on H4R.

Biochemical Pathways

Histamine receptors, including H4R, are part of the G protein-coupled receptor (GPCR) family . When activated, these receptors can influence numerous biochemical pathways, leading to a wide range of physiological effects. Histamine has been linked with cell proliferation, differentiation, hematopoiesis, embryonic development, regeneration, wound healing, aminergic neuron-transmission, and several brain functions .

Result of Action

The activation of H4R by 4-Methylhistamine dihydrochloride has the potential for the research of immune-related diseases such as cancer and autoimmune disorders . The specific molecular and cellular effects would depend on the particular physiological context and the downstream pathways activated by H4R.

生化分析

Biochemical Properties

4-Methylhistamine dihydrochloride selectively binds to the histamine H4 receptor . This interaction plays a crucial role in biochemical reactions, particularly those involving immune functions. The compound’s interaction with the H4 receptor modulates important immune functions in both innate and adaptive immune responses .

Cellular Effects

4-Methylhistamine dihydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation and invasion of esophageal squamous cell carcinoma cells . It also has the potential to stimulate microglia activation, subsequently leading to the production of proinflammatory factors .

Molecular Mechanism

The molecular mechanism of action of 4-Methylhistamine dihydrochloride involves its binding to the histamine H4 receptor, which leads to a series of downstream effects. This includes the activation of MAPK and PI3K/AKT signaling pathways, which are involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

While specific temporal effects of 4-Methylhistamine dihydrochloride in laboratory settings are not extensively documented, it is known that the compound’s effects can be observed in both acute and chronic experimental setups. For instance, its effects on cell proliferation and invasion can be observed over time in in vitro studies .

Dosage Effects in Animal Models

The effects of 4-Methylhistamine dihydrochloride can vary with different dosages in animal models. For example, in a study on esophageal squamous cell carcinoma, the compound was found to block cell cycle, proliferation, and invasion of ESCC cells, reduce TE-2 tumor xenografts, and increase the survival of tumor-bearing mice .

Metabolic Pathways

4-Methylhistamine dihydrochloride is involved in the histamine metabolic pathway. Histamine is synthesized from L-histidine exclusively by L-histidine decarboxylase (HDC), and more than 97% of histamine is metabolized by two enzymatic pathways: histamine N τ-methyltransferase (HMT) and diamine oxidase (DAO) .

Transport and Distribution

While specific transport and distribution mechanisms of 4-Methylhistamine dihydrochloride within cells and tissues are not extensively documented, it is known that the compound’s effects are mediated through its interaction with the histamine H4 receptor, which is expressed in various cells throughout the body .

Subcellular Localization

The subcellular localization of 4-Methylhistamine dihydrochloride is likely to be associated with the localization of the histamine H4 receptor. While specific details are not extensively documented, histamine receptors are known to be located in various parts of the cell, including the cell membrane, where they interact with histamine to mediate various cellular responses .

属性

IUPAC Name |

2-(5-methyl-1H-imidazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQCBSLSHHBBIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36376-47-3 | |

| Record name | 1H-Imidazole-5-ethanamine, 4-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36376-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

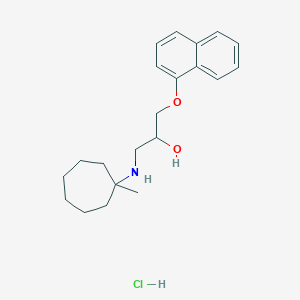

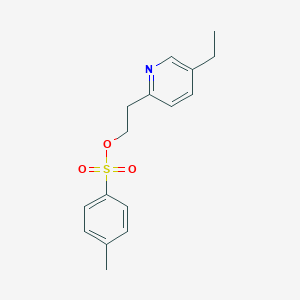

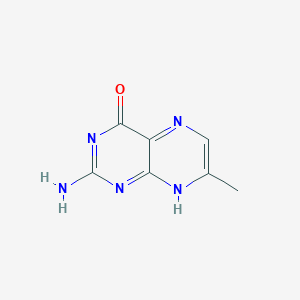

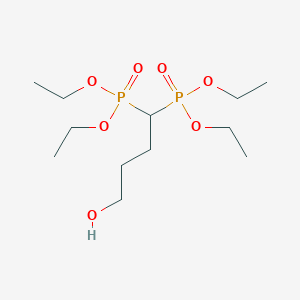

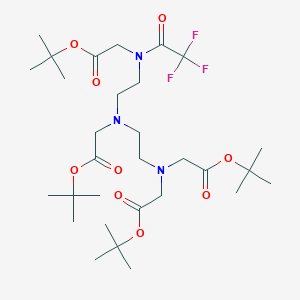

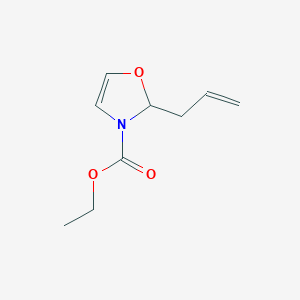

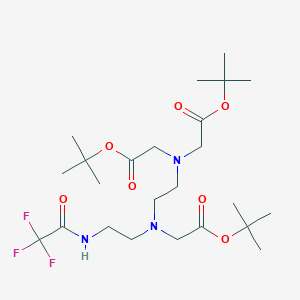

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B139069.png)